molecular formula C18H18ClN5O4 B2720500 methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 919013-00-6

methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2720500
CAS No.: 919013-00-6
M. Wt: 403.82
InChI Key: SFOPXUWJXMQUMN-UHFFFAOYSA-N
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Description

Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenyl derivatives and purine-based compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4/c1-10-4-5-11(8-12(10)19)22-6-7-23-14-15(20-17(22)23)21(2)18(27)24(16(14)26)9-13(25)28-3/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOPXUWJXMQUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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